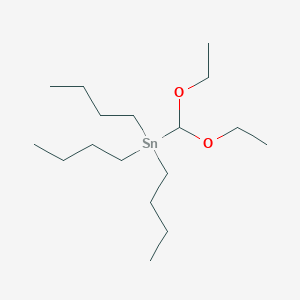
Stannane, tributyl(diethoxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, tributyl(diethoxymethyl)- is an organotin compound with the molecular formula C17H38O2Sn. It is a derivative of stannane, where the tin atom is bonded to three butyl groups and one diethoxymethyl group. This compound is part of the broader class of organotin compounds, which are known for their applications in organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stannane, tributyl(diethoxymethyl)- typically involves the reaction of tributyltin hydride with diethoxymethyl chloride. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran, and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of stannane, tributyl(diethoxymethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Stannane, tributyl(diethoxymethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: The diethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound itself can be used as a reducing agent in the presence of radical initiators.
Substitution: Reagents such as Grignard reagents and organolithium compounds are commonly used.
Major Products Formed
Oxidation: Tin oxides and other organotin oxides.
Reduction: Reduced organic compounds.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
Stannane, tributyl(diethoxymethyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and as a reducing agent.
Biology: Investigated for its potential use in biological assays and as a tool for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of stannane, tributyl(diethoxymethyl)- involves the formation of stannyl radicals, which participate in chain reactions. These radicals can abstract hydrogen atoms from organic molecules, leading to the formation of new carbon-tin bonds. The compound’s reactivity is influenced by the stability of the stannyl radicals and the nature of the substituents on the tin atom .
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: Similar in structure but lacks the diethoxymethyl group.
Tributyltin chloride: Contains a chloride group instead of the diethoxymethyl group.
Tributyltin oxide: An oxide derivative of tributyltin.
Uniqueness
Stannane, tributyl(diethoxymethyl)- is unique due to the presence of the diethoxymethyl group, which imparts distinct reactivity and stability compared to other tributyltin compounds. This makes it particularly useful in specific organic synthesis applications where selective reactivity is required .
Properties
CAS No. |
79411-58-8 |
|---|---|
Molecular Formula |
C17H38O2Sn |
Molecular Weight |
393.2 g/mol |
IUPAC Name |
tributyl(diethoxymethyl)stannane |
InChI |
InChI=1S/C5H11O2.3C4H9.Sn/c1-3-6-5-7-4-2;3*1-3-4-2;/h5H,3-4H2,1-2H3;3*1,3-4H2,2H3; |
InChI Key |
UQWPDPNIWWMVQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















